3-((3,5-Dichloropyridin-2-yl)amino)piperidin-2-one
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Overview
Description
3-((3,5-Dichloropyridin-2-yl)amino)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 3-((3,5-Dichloropyridin-2-yl)amino)piperidin-2-one typically involves the reaction of 2-amino-3,5-dichloropyridine with piperidin-2-one under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-((3,5-Dichloropyridin-2-yl)amino)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
3-((3,5-Dichloropyridin-2-yl)amino)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-((3,5-Dichloropyridin-2-yl)amino)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-((3,5-Dichloropyridin-2-yl)amino)piperidin-2-one can be compared with other piperidine derivatives, such as:
2-Amino-3,5-dichloropyridine: This compound shares a similar pyridine ring structure but lacks the piperidin-2-one moiety.
Piperidin-2-one: This compound contains the piperidine ring but does not have the dichloropyridinyl group.
The uniqueness of this compound lies in its combined structure, which imparts specific chemical and biological properties that are not present in the individual components .
Properties
Molecular Formula |
C10H11Cl2N3O |
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Molecular Weight |
260.12 g/mol |
IUPAC Name |
3-[(3,5-dichloropyridin-2-yl)amino]piperidin-2-one |
InChI |
InChI=1S/C10H11Cl2N3O/c11-6-4-7(12)9(14-5-6)15-8-2-1-3-13-10(8)16/h4-5,8H,1-3H2,(H,13,16)(H,14,15) |
InChI Key |
SBHZLDBFGMYFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)NC2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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